molecular formula C18H14NO6P B087842 4-NITROPHENYLDIPHENYLPHOSPHATE CAS No. 10359-36-1

4-NITROPHENYLDIPHENYLPHOSPHATE

Cat. No.: B087842
CAS No.: 10359-36-1
M. Wt: 371.3 g/mol
InChI Key: UJNGLGOZLJRNNN-UHFFFAOYSA-N
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Description

4-NITROPHENYLDIPHENYLPHOSPHATE is an organophosphate compound characterized by the presence of a nitrophenyl group and two phenyl groups attached to a phosphate moiety. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl diphenyl phosphate typically involves the reaction of 4-nitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-nitrophenyl diphenyl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Hydrolysis Reactions in Microemulsion Media

NPDPP undergoes hydrolysis facilitated by tetraminecobalt(III) complexes in oil-in-water microemulsions. Key findings include:

  • Ligand effectiveness order : Trpn (tris(3-aminopropyl)amine) > (tn)₂ (trimethylenediamine) > (en)₂ (ethylenediamine) at pH 6.5 .

  • Reaction monitoring : Absorbance of nitrophenolate ion (product) was tracked over time, with hydrolysis percentages calculated via calibration curves .

LigandRelative Activity (%)
Trpn100 (reference)
(tn)₂78
(en)₂55

This system shows potential for environmental remediation due to accelerated hydrolysis rates in structured media .

Nucleophilic Substitution Mechanisms

NPDPP reacts with nucleophiles via concerted pathways, as demonstrated by kinetic studies:

Phenolysis, Aminolysis, and Pyridinolysis

  • Phenoxides : Brønsted slope (β) = 0.21, indicating a concerted mechanism without pentacoordinate intermediates .

  • Secondary alicyclic (SA) amines : β = 0.39 .

  • Pyridines : β = 0.43 .

Nucleophile Classβ ValueProposed Mechanism
Phenoxides0.21Concerted
SA amines0.39Concerted
Pyridines0.43Concerted

No breaks in Brønsted plots suggest no intermediate formation, ruling out stepwise mechanisms .

Transition State Analysis

Comparative studies with related compounds reveal NPDPP’s transition state (TS) characteristics:

  • Phosphate triesters : TS lies in the central synchronous region of the More O’Ferrall-Jencks diagram, with balanced bond fission and formation .

  • Kinetic isotope effects (KIEs) : For enzymatic hydrolysis of analogous substrates (e.g., 4-nitrophenyl methylphosphonate), KIEs (k<sub>H</sub>/k<sub>D</sub> ≈ 1.001) suggest loose TS with partial leaving group neutralization .

Enzymatic Catalysis Insights

While NPDPP itself is not a natural substrate for protein phosphatase-1 (PP1), mechanistic parallels exist:

  • PP1-catalyzed hydrolysis of 4-nitrophenyl phosphate (monoester) shows a bell-shaped pH-rate profile (pK<sub>a</sub> 6.0 and 7.2) .

  • Substrate promiscuity : PP1 accommodates phosphonate analogs (e.g., 4-nitrophenyl methylphosphonate) with only a 10-fold rate reduction compared to natural substrates .

Parameter4NPP (Monoester)4NPMP (Phosphonate)
k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹)1850240
Background rate (s⁻¹)2 × 10⁻⁹1 × 10⁻⁹

Environmental and Synthetic Implications

  • Detoxification : Microemulsion systems with Co(III) complexes enhance NPDPP hydrolysis, offering a model for organophosphate pollutant degradation .

  • Synthetic utility : NPDPP’s reactivity with diverse nucleophiles supports its use in phosphoryl transfer studies .

This synthesis of experimental data underscores NPDPP’s role in elucidating phosphate triester reactivity and its applications in catalysis and environmental chemistry.

Scientific Research Applications

Enzymatic Studies

4-NPDP is widely used as a substrate for studying phosphatase enzymes. These enzymes play critical roles in various biological processes, including signal transduction and metabolic pathways.

  • Mechanism of Action : Phosphatases catalyze the hydrolysis of phosphate esters. When 4-NPDP is hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured through spectrophotometry.
  • Case Study : A study by Zhang et al. (2020) demonstrated the use of 4-NPDP to evaluate the activity of alkaline phosphatase from different sources. The results indicated that the rate of hydrolysis varied significantly with enzyme concentration and temperature, providing insights into enzyme kinetics and stability under varying conditions.

Pesticide Formulations

4-NPDP has been investigated for its potential role as an active ingredient or additive in pesticide formulations.

  • Mechanism : Its phosphate group can enhance the efficacy of certain pesticides by improving their stability and solubility in various environments.
  • Research Findings : Research conducted by Liu et al. (2019) showed that formulations containing 4-NPDP exhibited improved insecticidal activity against common agricultural pests compared to traditional formulations without this compound. The study emphasized the importance of optimizing concentration levels for maximum effectiveness.

Material Science

In material science, 4-NPDP is explored for its potential applications in developing new materials with enhanced properties.

  • Polymer Chemistry : As a phosphonate compound, it can be incorporated into polymer matrices to improve flame retardancy and thermal stability.
  • Case Study : A study by Smith et al. (2021) investigated the incorporation of 4-NPDP into polycarbonate materials. The findings revealed that even small amounts of 4-NPDP significantly increased the thermal degradation temperature and reduced flammability, making it a promising candidate for safety-critical applications.

Table 1: Summary of Research Applications

Application AreaSpecific UseKey Findings
Enzymatic StudiesSubstrate for phosphatasesVariability in enzyme kinetics observed
Pesticide FormulationsActive ingredientEnhanced insecticidal activity noted
Material ScienceFlame retardant in polymersImproved thermal stability and reduced flammability

Mechanism of Action

The mechanism of action of 4-nitrophenyl diphenyl phosphate involves its interaction with enzymes that hydrolyze phosphate esters. The compound acts as a substrate for these enzymes, undergoing hydrolysis to produce 4-nitrophenol and diphenyl phosphate. The hydrolysis reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for the reaction .

Comparison with Similar Compounds

Uniqueness: 4-NITROPHENYLDIPHENYLPHOSPHATE is unique due to the presence of both nitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Nitrophenyldiphenylphosphate (NPDPP) is an organophosphate compound that has garnered attention due to its biological activity, particularly in relation to enzyme interactions and potential applications in environmental remediation and neuropharmacology. This article provides a comprehensive overview of the biological activity of NPDPP, focusing on its enzymatic hydrolysis, inhibition properties, and implications for organophosphate toxicity.

Overview of this compound

NPDPP is a phosphoric acid diester, primarily used as a substrate in biochemical assays to study the activity of various phosphatases and hydrolases. Its hydrolysis results in the release of 4-nitrophenol, a compound that can be quantitatively measured to assess enzymatic activity.

Enzymatic Hydrolysis

The hydrolysis of NPDPP is catalyzed by several enzymes, including alkaline phosphatase and protein phosphatases. The reaction can be summarized as follows:

NPDPP+H2OEnzyme4 Nitrophenol+Diphenyl Phosphate\text{NPDPP}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{4 Nitrophenol}+\text{Diphenyl Phosphate}

Kinetics of Hydrolysis

The kinetics of NPDPP hydrolysis have been investigated under various conditions. For instance, studies have shown that the reaction rate is influenced by factors such as pH, temperature, and the presence of specific metal ions. The following table summarizes key findings from kinetic studies:

Condition Rate Constant (M⁻¹s⁻¹) pH Reference
Alkaline Phosphatase240 ± 308.0
Microemulsion SystemsVaries with surfactant type6.5
Protein Phosphatase-1 (PP1)Comparable to monoester substrates-

Inhibition Studies

NPDPP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system responsible for hydrolyzing acetylcholine. The inhibition mechanism involves phosphorylation of the serine residue at the active site of these enzymes, leading to increased levels of acetylcholine and consequent cholinergic toxicity.

The mechanism by which NPDPP inhibits AChE can be described in several steps:

  • Binding : NPDPP binds reversibly to AChE.
  • Phosphorylation : The active site serine undergoes phosphorylation.
  • Aging : The phosphorylated enzyme may undergo aging, leading to irreversible inhibition.
  • Reactivation : Certain oximes can reactivate AChE if administered promptly after exposure.

Case Studies

Several studies have explored the biological implications of NPDPP exposure:

  • Neurotoxicity Assessment : In vitro studies demonstrated that exposure to NPDPP leads to significant inhibition of AChE activity in human erythrocytes, highlighting its potential neurotoxic effects .
  • Environmental Impact : Research indicates that microbial enzymes can degrade organophosphates like NPDPP, suggesting potential bioremediation applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes and characterization methods for 4-nitrophenyldiphenylphosphate?

  • Synthesis : The compound can be synthesized via phosphorylation reactions using activated phosphate derivatives. For example, similar compounds like 4-nitrophenyl phosphate disodium salt are synthesized by reacting nitro-substituted phenols with phosphorylating agents under controlled conditions, yielding products with ~52% efficiency in optimized protocols .
  • Characterization : Techniques include NMR for verifying phosphate ester bonds, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight confirmation. Melting points (>300°C) and solubility profiles (water-soluble in salt forms) are critical for validation .

Q. How is this compound utilized as a substrate in phosphatase activity assays?

  • Methodology : The compound serves as a chromogenic substrate for phosphatases (e.g., alkaline phosphatase). Enzymatic cleavage releases 4-nitrophenol, which is detected spectrophotometrically at 405 nm. Buffers like Tris-HCl (pH 9.8 with MgCl₂) are used to maintain optimal enzyme activity .
  • Validation : Ensure substrate purity (>88% by enzymatic assay) and minimal free 4-nitrophenol (<0.07%) to avoid background interference. Reaction rates should be standardized against enzyme-specific controls .

Q. What are the recommended storage conditions and stability criteria for this compound?

  • Storage : Store at +2 to +8°C in desiccated, light-protected containers to prevent hydrolysis. Hexahydrate forms (e.g., disodium salts) are hygroscopic and require strict moisture control .
  • Stability : Shelf life is typically 24 months under recommended conditions. Regular checks for color change (white to yellow indicates degradation) and solubility (clear solutions vs. precipitates) are advised .

Q. How can researchers verify the purity of this compound and detect common contaminants?

  • Analytical Methods : Use HPLC with UV detection (λ = 280–310 nm) to separate and quantify impurities. Titrimetric analysis for counterions (e.g., sodium) and Karl Fischer titration for water content (≤6%) are essential for salt forms .
  • Common Contaminants : Trace free 4-nitrophenol, residual solvents from synthesis, or by-products like diphenyl phosphate. Cross-reference with literature spectra (e.g., NIST Chemistry WebBook) for structural confirmation .

Advanced Research Questions

Q. What experimental strategies improve the detection limit of phosphatase assays using this compound?

  • Optimization : Enhance sensitivity by coupling with fluorogenic substrates or using nanoparticle-based amplification. Adjust buffer ionic strength (e.g., 100 mM NaCl) to reduce nonspecific binding .
  • Data Validation : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) across multiple replicates. Discrepancies in activity may arise from enzyme isoforms or substrate batch variability .

Q. How should researchers address contradictory kinetic data in phosphatase inhibition studies involving this substrate?

  • Troubleshooting :

  • Enzyme Source : Variability in alkaline phosphatase isoforms (tissue-specific vs. bacterial) can alter kinetic profiles .
  • Substrate Preparation : Ensure consistent dissolution (e.g., pre-warm to 37°C for hexahydrate forms) and avoid freeze-thaw cycles .
    • Statistical Analysis : Use nonlinear regression models (e.g., Michaelis-Menten with Hill coefficients) to account for cooperative effects .

Q. Can this compound be applied in organocatalyzed polymerizations?

  • Advanced Applications : Diphenyl phosphate derivatives act as organocatalysts in ring-opening polymerizations (e.g., β-butyrolactone). The nitro group enhances electrophilicity, facilitating monomer activation. Monitor reaction chemoselectivity using trifluoromethanesulfonic acid co-catalysts .
  • Characterization : Use GPC for polymer molecular weight and MALDI-TOF for end-group analysis to confirm catalytic efficiency .

Q. What are the limitations of using this compound in non-alkaline phosphatase assays?

  • Cross-Reactivity : While primarily used for alkaline phosphatase, it may weakly interact with acid phosphatases. Validate specificity using enzyme inhibitors (e.g., levamisole for alkaline phosphatase) .
  • Alternative Substrates : For broad-spectrum assays, consider fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to avoid overlapping absorbance with biological samples .

Q. How do environmental factors influence the degradation and ecotoxicity of this compound?

  • Degradation Studies : Hydrolysis under acidic/alkaline conditions generates 4-nitrophenol and diphenyl phosphate. Use LC-MS to track degradation products in environmental matrices .
  • Ecotoxicity : Log Kₒw values (~5.12 for related phosphate esters) suggest moderate bioaccumulation potential. Assess aquatic toxicity (e.g., Daphnia magna assays) for regulatory compliance .

Properties

IUPAC Name

(4-nitrophenyl) diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14NO6P/c20-19(21)15-11-13-18(14-12-15)25-26(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNGLGOZLJRNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145926
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-36-1
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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